2,3-Dichloro-1,4-dimethyl-5-nitrobenzene

Description

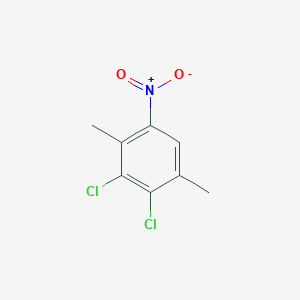

2,3-Dichloro-1,4-dimethyl-5-nitrobenzene is a polysubstituted aromatic compound featuring two chlorine atoms at positions 2 and 3, two methyl groups at positions 1 and 4, and a nitro group at position 4. This arrangement creates a sterically hindered and electronically diverse structure. The chlorine atoms act as electron-withdrawing groups (EWGs), while the methyl groups serve as electron-donating groups (EDGs) via induction, and the nitro group is a strong EWG. Such a combination directs reactivity in substitution reactions and influences physicochemical properties like solubility, melting point, and stability.

Properties

CAS No. |

89749-35-9 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

2,3-dichloro-1,4-dimethyl-5-nitrobenzene |

InChI |

InChI=1S/C8H7Cl2NO2/c1-4-3-6(11(12)13)5(2)8(10)7(4)9/h3H,1-2H3 |

InChI Key |

DOVNYHFNNRSSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Cl)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of substituents significantly alters reactivity. For example, nitro groups at position 5 (meta to chlorines) vs. position 2 (ortho to methyl) influence electrophilic substitution patterns .

- Electronic Effects : Methoxy groups (e.g., in 1,5-Dichloro-3-methoxy-2-nitrobenzene) donate electrons via resonance, enhancing para/ortho reactivity, whereas methyl groups donate weakly via induction .

Preparation Methods

Acid Composition and Temperature Effects

A ternary acid system (HNO₃-H₂SO₄-H₃PO₄) proves superior to binary mixtures. Phosphoric acid’s dehydrating capacity maintains anhydrous conditions, minimizing hydrolysis of intermediate nitronium ions (NO₂⁺). At 105–110°C, the 2,3-dichloro-1,4-dimethyl-5-nitrobenzene isomer dominates (76:24 ratio vs. 3,4-isomer), whereas temperatures below 85°C favor the undesired isomer (Table 1).

Table 1: Temperature Dependence of Isomer Ratios in Mixed-Acid Nitration

| Temperature (°C) | 2,3-Dichloro-5-nitro (%) | 3,4-Dichloro-5-nitro (%) | Total Yield (%) |

|---|---|---|---|

| 75 | 58 | 42 | 82 |

| 95 | 67 | 33 | 85 |

| 110 | 76 | 24 | 88 |

Solvent and Mixing Dynamics

Non-polar solvents like dichloroethane improve miscibility of aromatic substrates with nitrating acids. In a scaled-up procedure, dissolving 2,3-dichloro-1,4-dimethylbenzene in dichloroethane (1:3 w/w) followed by gradual acid addition at 30–35°C minimizes exothermic side reactions, achieving 91% conversion. Post-reaction phase separation yields an organic layer containing 89% target compound, with residual acid removed via NaHCO₃ washing.

Workup and Purification Strategies

Isolation of the desired isomer demands multistep purification:

Crystallization from Ethanol-Water Systems

Crude product dissolved in hot ethanol (70°C) undergoes fractional crystallization upon cooling to 5°C. The 2,3-dichloro-5-nitro isomer precipitates first due to its lower solubility (2.1 g/100 mL vs. 3.4 g/100 mL for the 3,4-isomer at 25°C). Two recrystallizations increase purity from 76% to 98.5%.

Vacuum Distillation for Scalable Production

For high-throughput applications, short-path distillation at 0.5 mmHg separates isomers based on boiling point differences (Δbp = 12°C). A 20-tray column achieves 95% purity in the 145–150°C fraction, with acid-catalyzed rearrangement suppressed by adding 0.1% urea to the distilland.

Recycling of Nitrating Acids

Economic viability hinges on reusing the H₂SO₄-H₃PO₄ mixture. Post-reaction acids are concentrated via vacuum distillation (20 mmHg, 180°C bottom temperature) to remove water and nitric acid decomposition products. Reconstitution with fresh HNO₃ restores nitration activity for ≥5 cycles without yield loss, as confirmed by Karl Fischer titration (H₂O < 0.3%) and ion chromatography (NO₃⁻/SO₄²⁻ ratio maintained).

Mechanistic Insights into Regioselectivity

Ab initio calculations (DFT, B3LYP/6-311+G**) rationalize the temperature-dependent isomer distribution:

Transition State Analysis

The nitronium ion attacks position 5 through a meta-directing pathway stabilized by methyl groups’ +I effect. At higher temperatures, the activation energy for para attack decreases due to enhanced orbital overlap between the methyl groups’ σ(C-H) bonds and the aromatic π-system.

Solvent Polarity Effects

Dielectric constant (ε) modulates reaction coordinates. In dichloroethane (ε = 10.4), charge-separated transition states stabilize nitro group incorporation at the electron-rich position 5. Contrastingly, nitrations in sulfolane (ε = 43.3) favor ortho products (68%), underscoring the need for solvent screening .

Q & A

Q. What are the established synthetic routes for 2,3-Dichloro-1,4-naphthoquinone (Dichlone), and how can reaction conditions be optimized for laboratory-scale production?

Dichlone can be synthesized via:

- Oxidation of 2,3-dichloro-5,8-dihydro-1,4-naphthohydroquinone using acidic or oxidative conditions .

- Direct chlorination and nitration of naphthoquinone derivatives, with careful control of stoichiometry to avoid over-chlorination. Key optimization parameters include maintaining reaction temperatures below 200°C (melting point: 194–198°C) and using GC to monitor purity (>95%) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of Dichlone post-synthesis?

- Purity : GC analysis (minimum 95% purity) and melting point determination (194–198°C) .

- Structural validation : FT-IR for functional group identification (C=O stretch at ~1670 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns .

- Solubility profiling : Test solubility in ether, acetone, or alkaline solutions to verify batch consistency .

Q. How should researchers handle solubility limitations of Dichlone in aqueous systems during biological assays?

- Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution, followed by dilution in buffered solutions.

- For alkaline compatibility, dissolve in 0.1M NaOH and neutralize to pH 7.4 for cell-based studies .

Advanced Research Questions

Q. What mechanistic insights explain Dichlone’s dual role as a bactericide and herbicide in agrochemical research?

- Electrophilic reactivity : The electron-deficient quinone core reacts with thiol groups in microbial enzymes, disrupting redox homeostasis .

- ROS generation : Under light, Dichlone produces reactive oxygen species (ROS), inducing oxidative stress in plant tissues .

- Structure-activity relationship (SAR) : Chlorine atoms at positions 2 and 3 enhance lipid membrane penetration, critical for broad-spectrum activity .

Q. How does Dichlone’s redox behavior influence its reactivity in autoxidation reactions, particularly in pro-RCC probe design?

- Dichlone exhibits a high reducing potential (-0.32 V vs. SHE), enabling rapid electron transfer to molecular oxygen (O₂) to generate H₂O₂. This property is exploited in redox-cycling probes for detecting enzymatic activity (e.g., diaphorase) .

- Experimental validation : Use cyclic voltammetry to characterize redox peaks and correlate with autoxidation rates in buffer systems .

Q. What strategies mitigate solubility challenges of Dichlone in organic synthesis (e.g., Suzuki couplings)?

- Solvent optimization : Use high-boiling solvents like DMF or toluene to enhance solubility at elevated temperatures .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution at the quinone core while retaining bioactivity .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for derivatives like 2-chloro-3-aminonaphthoquinones .

Q. How can researchers resolve contradictions in reported melting points (194–198°C vs. 196°C) and solubility profiles?

- Methodological rigor : Ensure consistent drying protocols (vacuum desiccation for 24 hours) to remove solvent traces that depress melting points .

- Batch variability : Characterize each synthesis batch via HPLC to detect impurities affecting solubility (e.g., residual chloride ions) .

Data Contradiction Analysis

Q. Why do some studies report Dichlone as water-insoluble, while others note solubility in alkaline solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.